Product packaging for Butane, 2-bromo-, (2R)-(Cat. No.:CAS No. 5787-33-7)

Butane, 2-bromo-, (2R)-

Cat. No.: B1619784
CAS No.: 5787-33-7
M. Wt: 137.02 g/mol
InChI Key: UPSXAPQYNGXVBF-SCSAIBSYSA-N
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Description

Historical Trajectory of Chiral Alkyl Halides in Stereochemical Elucidation

The study of stereochemistry, which examines the spatial arrangement of atoms in molecules, owes a significant debt to the investigation of chiral alkyl halides. These compounds, which feature a halogen atom attached to a carbon center with four different substituents, have been instrumental in unraveling the three-dimensional nature of chemical reactions. quora.comrutgers.edu Historically, the ability of certain organic molecules to rotate plane-polarized light, a phenomenon discovered in the early 19th century, hinted at the existence of stereoisomers. quora.com It was the later work of van't Hoff and Le Bel in 1874 that proposed the tetrahedral geometry of carbon, providing a theoretical framework for understanding this optical activity and the concept of a chiral center. quora.com

Alkyl halides became central to these early investigations due to their reactivity in substitution and elimination reactions, which allowed chemists to probe the stereochemical consequences of chemical transformations. solubilityofthings.com The presence of a halogen atom provides a reactive site, making these compounds ideal substrates for studying reaction mechanisms. nih.gov The stereochemical outcome of reactions involving chiral alkyl halides, such as whether the product retains, inverts, or racemizes its stereochemical configuration, provides profound insights into the mechanistic pathway. rutgers.edulumenlearning.com For instance, the observation of Walden inversion, where a reaction at a chiral center leads to an inverted configuration, was a pivotal discovery that could only be explained by a specific type of reaction mechanism (S_N2). quora.comlibretexts.org This detailed understanding of how chirality influences reaction pathways has been crucial for the development of stereoselective synthesis, a field dedicated to creating specific stereoisomers of a molecule, which is of paramount importance in areas like drug discovery where different enantiomers can have vastly different biological activities. solubilityofthings.comnih.gov

Foundational Role of (2R)-2-Bromobutane as a Prototypical Chiral Substrate in Mechanistic Organic Chemistry

(2R)-2-Bromobutane, an enantiomer of 2-bromobutane (B33332), serves as a classic and indispensable model compound in the study of reaction mechanisms, particularly nucleophilic substitution reactions. fiveable.mevedantu.com Its structure is simple yet contains a chiral center at the second carbon atom, which is bonded to a hydrogen atom, a bromine atom, a methyl group, and an ethyl group. stackexchange.com This clear and unambiguous chirality makes it an excellent substrate for demonstrating and investigating the stereochemical outcomes of reactions. rutgers.edu

The significance of (2R)-2-bromobutane lies in its differential reactivity and stereochemical fate in S_N1 and S_N2 reactions. In an S_N2 reaction, a nucleophile attacks the carbon atom bearing the bromine atom from the side opposite to the leaving group. libretexts.orgfiveable.me This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. libretexts.orgfiveable.me Therefore, when (2R)-2-bromobutane undergoes an S_N2 reaction, the product will have the (S) configuration. libretexts.orgvaia.com This stereospecific outcome provides clear evidence for the concerted, single-step mechanism of the S_N2 reaction. lumenlearning.comvalenciacollege.edu

Conversely, under conditions that favor an S_N1 reaction, (2R)-2-bromobutane will first lose the bromide ion to form a planar carbocation intermediate. masterorganicchemistry.commsu.edu This intermediate is achiral, and the incoming nucleophile can attack from either face with roughly equal probability. msu.edu This results in a mixture of products with both retained and inverted configurations, leading to a racemic or nearly racemic mixture. masterorganicchemistry.commsu.edu The study of reactions with (2R)-2-bromobutane under varying conditions has thus been fundamental in defining the characteristics and stereochemical consequences of these two major classes of nucleophilic substitution reactions. pearson.com

Below is a table summarizing key properties of (2R)-2-bromobutane:

PropertyValue
Chemical Formula CH₃CH(Br)CH₂CH₃ fiveable.me
Molecular Weight 137.02 g/mol sigmaaldrich.com
Boiling Point 91 °C sigmaaldrich.com
Density 1.255 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.437 sigmaaldrich.com
Chirality Chiral at C2 stackexchange.com
Stereoisomer (R)-enantiomer fiveable.me

The detailed study of (2R)-2-bromobutane and other chiral alkyl halides continues to be a cornerstone of organic chemistry education and research, providing a clear and accessible model for understanding the profound relationship between molecular structure and chemical reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9B B1619784 Butane, 2-bromo-, (2R)- CAS No. 5787-33-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5787-33-7

Molecular Formula

C4H9B

Molecular Weight

137.02 g/mol

IUPAC Name

(2R)-2-bromobutane

InChI

InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m1/s1

InChI Key

UPSXAPQYNGXVBF-SCSAIBSYSA-N

SMILES

CCC(C)Br

Isomeric SMILES

CC[C@@H](C)Br

Canonical SMILES

CCC(C)Br

Origin of Product

United States

Stereochemical Principles and Rigorous Characterization of 2r 2 Bromobutane

Cahn-Ingold-Prelog (CIP) Rules and Absolute Configuration Assignment for (2R)-2-Bromobutane

The absolute configuration of a chiral center, a carbon atom attached to four different groups, is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orguoanbar.edu.iqmasterorganicchemistry.com This system provides a standardized nomenclature, either (R) from the Latin rectus for right or (S) from the Latin sinister for left, to distinguish between enantiomers. libretexts.orgchemistrysteps.com The assignment for 2-bromobutane (B33332), a molecule with a single chiral center at the second carbon, follows a stepwise process. doubtnut.comlibretexts.orgyoutube.com

First, the four substituents attached to the chiral carbon—bromine (Br), an ethyl group (-CH2CH3), a methyl group (-CH3), and a hydrogen atom (H)—are prioritized based on the atomic number of the atom directly bonded to the chiral center. uoanbar.edu.iqchemistrysteps.com A higher atomic number corresponds to a higher priority. uoanbar.edu.iqchemistrysteps.com

The priority assignment for the substituents on the chiral carbon of 2-bromobutane is as follows:

Bromine (Br): Highest priority (atomic number 35).

Ethyl group (-CH2CH3): The carbon of the ethyl group has a higher priority than the carbon of the methyl group because it is bonded to another carbon, whereas the methyl carbon is bonded only to hydrogens.

Methyl group (-CH3): Lower priority than the ethyl group.

Hydrogen (H): Lowest priority (atomic number 1).

Once priorities are assigned, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. libretexts.orgmasterorganicchemistry.com Then, the direction from the highest-priority group (1) to the second-highest (2) to the third-highest (3) is observed. libretexts.org If this direction is clockwise, the configuration is assigned as (R). If it is counter-clockwise, the configuration is (S). libretexts.orgchemistrysteps.com For (2R)-2-bromobutane, this sequence traces a clockwise path, hence the (R) designation. libretexts.orglibretexts.org

Enantiomeric Purity and Enantiomeric Excess (ee) Determination in Samples Containing (2R)-2-Bromobutane

A sample of a chiral compound can exist as a pure enantiomer, a racemic mixture (an equal 50:50 mixture of both enantiomers), or an unequal mixture of enantiomers. masterorganicchemistry.comwikipedia.org The enantiomeric purity of a sample is a measure of the excess of one enantiomer over the other and is quantified by the enantiomeric excess (ee). masterorganicchemistry.comwikipedia.orgdalalinstitute.com An enantiomerically pure sample has an ee of 100%, while a racemic mixture has an ee of 0%. wikipedia.org For instance, a mixture containing 70% of the (R)-enantiomer and 30% of the (S)-enantiomer has an enantiomeric excess of 40% in favor of the (R)-enantiomer (70% - 30% = 40%). wikipedia.org

Quantitative Methodologies for Enantiomeric Excess Analysis

Several analytical techniques are employed to determine the enantiomeric excess of a sample containing (2R)-2-bromobutane.

Polarimetry: This traditional method measures the optical rotation of a sample, which is its ability to rotate the plane of polarized light. fiveable.meelsevier.es Each enantiomer rotates light to an equal but opposite degree. chemistrysteps.com The specific rotation of pure (S)-2-bromobutane is +23.1°, while that of pure (R)-2-bromobutane is -23.1°. chegg.com The observed rotation of a mixture can be used to calculate the optical purity, which is often used interchangeably with enantiomeric excess. masterorganicchemistry.comdalalinstitute.com For example, a mixture of 2-bromobutane enantiomers with a specific rotation of -9.2° would have an excess of the (R)-enantiomer. chegg.com

Chiral Chromatography: Gas chromatography (GC) using a chiral stationary phase is a powerful method for separating and quantifying enantiomers. researchgate.netresearchgate.netsigmaaldrich.com For 2-bromobutane, stationary phases based on cyclodextrins or supramolecular structures have been shown to effectively separate the (R) and (S) enantiomers, allowing for the determination of their relative amounts and thus the enantiomeric excess. researchgate.netmdpi.comcmu.edu

NMR Spectroscopy: While not as common for simple molecules like 2-bromobutane, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be used to distinguish between enantiomers and determine their ratios. wikipedia.orgdalalinstitute.com

Considerations for Optical Purity and Enantiomeric Excess Correlation

Ideally, the optical purity measured by polarimetry is identical to the enantiomeric excess determined by methods like chiral chromatography. wikipedia.orgdalalinstitute.com However, this correlation is not always perfect. The relationship between specific rotation and enantiomeric excess can sometimes be non-linear, a phenomenon known as the Horeau effect. wikipedia.orgrsc.org Additionally, the presence of optically active impurities can lead to inaccurate measurements of optical rotation. masterorganicchemistry.com Therefore, while polarimetry is a useful tool, methods like chiral chromatography that directly measure the quantities of each enantiomer are generally considered more reliable for determining enantiomeric excess. wikipedia.orgdalalinstitute.com

Diastereomeric Relationships and Their Manifestations in Transformations Involving (2R)-2-Bromobutane

When (2R)-2-bromobutane, which has one chiral center, undergoes a reaction that creates a second chiral center, a pair of diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other. mnstate.edu

A classic example is the SN2 reaction of (2R)-2-bromobutane. In an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the chiral center. chemistrysteps.comlibretexts.org For instance, the reaction of (R)-2-bromobutane with a nucleophile like hydroxide (B78521) ion (OH-) would lead to the formation of (S)-2-butanol. libretexts.orglibretexts.org

If (2R)-2-bromobutane were to react to form a new chiral center at a different position, the products would be diastereomers. For example, consider the hypothetical addition of a group to the first carbon of (2R)-2-bromobutane that creates a new chiral center. This would result in the formation of (2R, 1'R)- and (2R, 1'S)- products, which are diastereomers of each other.

The formation of diastereomers is significant because, unlike enantiomers, diastereomers have different physical properties, such as boiling points, melting points, and solubilities. This difference allows for their separation by conventional laboratory techniques like distillation or chromatography.

Advanced Synthetic Methodologies for 2r 2 Bromobutane and Its Chiral Derivatives

Stereoselective Synthesis of (2R)-2-Bromobutane

The generation of (2R)-2-bromobutane with high enantiomeric purity is a critical first step for its use in stereoselective synthesis. This can be achieved through various strategies, including the conversion from chiral precursors and the development of stereocontrolled bromination reactions.

A common and logical precursor for (2R)-2-bromobutane is the corresponding chiral alcohol, (2R)-2-butanol. However, the direct reaction of (2R)-2-butanol with reagents like hydrobromic acid (HBr) typically proceeds through an SN1 mechanism, leading to a carbocation intermediate. This planar intermediate can be attacked from either face by the bromide nucleophile, resulting in a racemic mixture of (2R)-2-bromobutane and (2S)-2-bromobutane, thus losing the stereochemical information of the starting material. brainly.com

To achieve a stereoselective conversion, methods that proceed via a stereospecific mechanism, such as the SN2 reaction, are necessary. The SN2 mechanism is characterized by an inversion of configuration at the stereocenter. libretexts.org Therefore, to synthesize (2R)-2-bromobutane, one would need to start with the opposite enantiomer, (2S)-2-butanol. A typical two-step sequence involves:

Activation of the hydroxyl group: The hydroxyl group of (2S)-2-butanol is a poor leaving group. It is first converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction occurs with retention of configuration.

Nucleophilic substitution: The resulting (2S)-2-butyl tosylate is then treated with a source of bromide ions (e.g., sodium bromide in a polar aprotic solvent like acetone (B3395972) or DMF). The bromide ion displaces the tosylate group via an SN2 reaction, leading to the formation of (2R)-2-bromobutane with an inverted stereochemistry. uky.edu

Another powerful method for achieving this inversion of stereochemistry is the Mitsunobu reaction . organic-chemistry.orgwikipedia.org This reaction allows for the direct conversion of a secondary alcohol to various functional groups, including halides, with a clean inversion of the stereocenter. organic-chemistry.orgyoutube.com In this case, (2R)-2-butanol could be treated with a phosphine (B1218219) (like triphenylphosphine), an azodicarboxylate (like diethyl azodicarboxylate, DEAD), and a bromine source (e.g., zinc bromide or lithium bromide) to yield (2S)-2-bromobutane. organic-chemistry.orgwikipedia.org To obtain the target (2R)-2-bromobutane via this method, one would again need to start with (2S)-2-butanol.

PrecursorReagentsKey MechanismProductStereochemistry
(2S)-2-Butanol1. TsCl, Pyridine2. NaBr, AcetoneSN2(2R)-2-BromobutaneInversion
(2S)-2-ButanolPPh3, DEAD, ZnBr2Mitsunobu (SN2)(2R)-2-BromobutaneInversion
(2R)-2-ButanolHBrSN1Racemic 2-Bromobutane (B33332)Racemization

This table illustrates common synthetic pathways from chiral butanols to 2-bromobutane, highlighting the stereochemical outcome.

Direct bromination of alkanes like butane (B89635) typically proceeds via a radical mechanism, which can be difficult to control stereochemically. The free radical halogenation of n-butane leads to a mixture of 1-bromobutane (B133212) and 2-bromobutane, with the latter being the major product due to the higher stability of the secondary radical intermediate. askfilo.comdoubtnut.com When a new stereocenter is created at the second carbon, a racemic mixture of (2R)- and (2S)-2-bromobutane is generally formed because the planar radical intermediate can be attacked by bromine from either face with equal probability.

However, recent research has focused on developing more controlled bromination reactions. For instance, the bromination of substrates that already contain a chiral center can lead to diastereomeric products in unequal amounts if the existing center can influence the approach of the bromine radical. Furthermore, the development of chiral catalysts for radical reactions is an emerging area that aims to induce enantioselectivity in reactions that would otherwise produce racemic mixtures.

While the direct, highly enantioselective bromination of achiral butane to (2R)-2-bromobutane remains a significant challenge, stereocontrolled methods starting from chiral substrates are more established. For example, the addition of bromine to trans-2-butene results in the formation of meso-2,3-dibromobutane, while the same reaction with cis-2-butene (B86535) yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, demonstrating the stereospecificity of the anti-addition mechanism. quora.com These principles of stereocontrol are fundamental to developing more advanced and selective bromination strategies.

Chiral Pool Approaches Leveraging (2R)-2-Bromobutane as a Starting Material

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral target molecules. wikipedia.orgnumberanalytics.com (2R)-2-Bromobutane, once obtained stereoselectively, serves as an excellent starting material in this approach. Its utility lies in its ability to act as a chiral electrophile, transferring its sec-butyl stereocenter to a new, more complex molecule via nucleophilic substitution reactions.

Because (2R)-2-bromobutane is a secondary alkyl halide, it can undergo SN2 reactions with a variety of nucleophiles. These reactions proceed with inversion of configuration, leading to the formation of a new product with the (2S) configuration at the chiral center. quora.commasterorganicchemistry.com This predictable stereochemical outcome is highly valuable in asymmetric synthesis.

NucleophileProductStereochemistry at Chiral Center
Cyanide (CN-)(2S)-2-MethylbutanenitrileInversion (S)
Azide (N3-)(2S)-2-AzidobutaneInversion (S)
Thiolate (RS-)(2S)-2-(Alkylthio)butaneInversion (S)
Alkoxide (RO-)(2S)-2-AlkoxybutaneInversion (S)

This table provides examples of SN2 reactions using (2R)-2-bromobutane, demonstrating the inversion of stereochemistry.

For example, the reaction of (2R)-2-bromobutane with sodium cyanide can produce (2S)-2-methylbutanenitrile, a chiral nitrile that can be further elaborated into other functional groups like carboxylic acids or amines while retaining the newly established stereocenter. smolecule.com

Directed Synthesis of Specific (2R)-2-Bromobutane Derivatives

The reactivity of (2R)-2-bromobutane allows for its incorporation into a diverse array of complex molecules, including potential pharmaceuticals and other functional materials. The sec-butyl group it provides can be a crucial structural motif influencing the biological activity or material properties of the final compound.

Several examples from the literature, while not always specifying the (2R)-enantiomer, illustrate the types of derivatives that can be prepared from a 2-bromobutane precursor. These syntheses demonstrate the role of 2-bromobutane as a key building block.

Heterocyclic Derivatives: 2-Bromobutane has been used as a starting material to synthesize complex heterocyclic compounds. For instance, in the synthesis of 6H-benzo[c]chromen-6-one derivatives, which have been investigated as potential phosphodiesterase II inhibitors, 2-bromobutane was used to introduce a sec-butoxy group onto a phenolic oxygen of the core structure. mdpi.com Similarly, N-sec-butyl-2-arylbenzimidazole derivatives with antiproliferative activity have been synthesized, showcasing the incorporation of the sec-butyl group into a different heterocyclic system. tandfonline.com Another example is the synthesis of Itraconazole impurity B, a triazolone derivative, which features a sec-butyl group on the triazolone ring.

Sulfur-Containing Derivatives: In another synthetic application, 2-bromobutane is used to prepare di-sec-butyl disulfide. google.com This is achieved by reacting 2-bromobutane with a solution of sodium thiosulfate (B1220275) (prepared from sodium sulfite (B76179) and sulfur), demonstrating the formation of a carbon-sulfur bond.

The following table summarizes some of the complex derivatives that can be synthesized using a 2-bromobutane precursor.

PrecursorReagentsDerivative ClassExample Product Name
2-Bromobutane3-Hydroxy-6H-benzo[c]chromen-6-one, K2CO3, DMFBenzo[c]chromen-one3-(Sec-butoxy)-6H-benzo[c]chromen-6-one mdpi.com
2-BromobutaneEthyl 3-amino-4-aminobenzoate, Benzaldehyde adducts, MicrowaveBenzimidazoleN-sec-butyl 2-arylbenzimidazoles tandfonline.com
2-BromobutaneNa2S2O3 solution, Phase-transfer catalyst, MicrowaveDisulfideDi-sec-butyl disulfide google.com
2-Bromobutane4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-oneTriazolone2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one

This table illustrates the synthesis of specific, complex derivatives starting from 2-bromobutane.

Mechanistic Investigations of Reactions Involving 2r 2 Bromobutane

Elimination Reactions (E1 and E2)

Elimination reactions of (2R)-2-bromobutane, specifically dehydrohalogenation, also proceed through competing unimolecular (E1) and bimolecular (E2) mechanisms. These reactions result in the formation of alkenes.

The dehydrohalogenation of 2-bromobutane (B33332) can yield two constitutional isomers: 1-butene (B85601) and 2-butene (B3427860). The regioselectivity of this reaction is governed by Saytzeff's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. wpmucdn.com

In the case of 2-bromobutane, removal of a proton from the C1 carbon results in 1-butene, while removal of a proton from the C3 carbon yields 2-butene. Since 2-butene is a disubstituted alkene and 1-butene is a monosubstituted alkene, 2-butene is the more stable product and is formed in a higher yield. This is observed when using a small, strong base like ethoxide. beilstein-journals.org

Table 2: Product Distribution in the Dehydrohalogenation of 2-Bromobutane with Ethanolic KOH
ProductStructureSubstitution of AlkeneApproximate Yield (%)
1-ButeneCH₂=CHCH₂CH₃Monosubstituted~20%
2-Butene (cis and trans)CH₃CH=CHCH₃Disubstituted~80%

The E2 reaction is a stereospecific process that requires a particular geometric arrangement of the departing proton and leaving group. For the reaction to proceed, the hydrogen atom and the bromine atom must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the carbon-carbon bond. youtube.com

For (2R)-2-bromobutane, there are two β-hydrogens that can be removed: one on C1 and one on C3. To form 2-butene, the molecule must adopt a conformation where the hydrogen on C3 is anti-periplanar to the bromine on C2. This specific conformation leads to the preferential formation of the (E)-2-butene (trans) isomer over the (Z)-2-butene (cis) isomer. mdpi.com The transition state leading to the trans isomer is lower in energy due to reduced steric strain between the methyl groups, making it the major stereoisomeric product. beilstein-journals.org

The mechanism of E2 reactions is further supported by kinetic isotope effect studies. The C-H bond is weaker than a C-D (deuterium) bond. nih.gov Consequently, if the C-H bond is broken in the rate-determining step of a reaction, a slower reaction rate will be observed when hydrogen is replaced by deuterium (B1214612).

In the dehydrobromination of alkyl bromides, a significant deuterium isotope effect is observed when the β-hydrogen is replaced by deuterium. wikipedia.org This indicates that the C-H bond is indeed being broken in the single, concerted step of the E2 mechanism. wikipedia.orgma.edu For instance, the reaction of 2-bromopropane (B125204) with sodium ethoxide is 6.7 times faster than its deuterated counterpart, providing strong evidence for the E2 mechanism. wikipedia.org A similar effect would be expected for 2-bromobutane.

While dehydrobromination is often carried out in a homogeneous phase with a dissolved base, heterogeneous catalysts can also facilitate this reaction. Solid catalysts offer advantages such as easier separation of the catalyst from the reaction mixture and potential for catalyst recycling.

Alkaline earth metal oxides, such as calcium oxide (CaO) and magnesium oxide (MgO), are known to be effective basic catalysts for dehydrohalogenation reactions. The active sites on the surface of these metal oxides can abstract a proton, initiating the elimination process. The basic strength of these oxides generally follows the order BaO > SrO > CaO > MgO, which often correlates with their catalytic activity.

Additionally, transition metal-based catalysts, such as palladium, have been developed for the dehydrohalogenation of alkyl bromides. These methods can be highly efficient, proceeding at room temperature and tolerating a variety of functional groups. The mechanism of these reactions can be complex, involving oxidative addition and β-hydride elimination steps.

Radical Reaction Pathways Involving (2R)-2-Bromobutane

(2R)-2-Bromobutane can also be formed through radical reaction pathways, most notably the free-radical bromination of butane (B89635). This reaction is initiated by light or heat, which causes the homolytic cleavage of the bromine-bromine bond to form bromine radicals.

The bromine radical then abstracts a hydrogen atom from a butane molecule, forming a butyl radical and hydrogen bromide. Butane has both primary and secondary hydrogens. The abstraction of a secondary hydrogen is favored because the resulting secondary radical is more stable than the primary radical.

Consequently, the major product of the monobromination of butane is 2-bromobutane. The final step in the formation of the product is the reaction of the butyl radical with a molecule of Br₂, which regenerates a bromine radical, thus propagating the chain reaction.

When this reaction starts with butane, a chiral center is created at the C2 position. The intermediate secondary butyl radical is planar, and the subsequent attack by a bromine molecule can occur from either face with equal probability. This results in the formation of a racemic mixture of (2R)-2-bromobutane and (2S)-2-bromobutane.

Stereoselective and Regioselective Transformations Employing 2r 2 Bromobutane

Enantioselective Chemical Transformations and Chiral Recognition

Enantioselective transformations are chemical reactions that preferentially form one enantiomer over the other. (2R)-2-bromobutane is a key molecule for demonstrating such selectivity, particularly in nucleophilic substitution reactions. In a bimolecular nucleophilic substitution (SN2) reaction, a nucleophile attacks the carbon center from the side opposite to the leaving group (the bromide ion). This backside attack leads to an inversion of the stereochemical configuration at the chiral center. libretexts.org For example, the SN2 reaction of (R)-2-bromobutane with a nucleophile results in the formation of a product with the (S) configuration. fiveable.mequora.com This stereospecific outcome is a fundamental principle in asymmetric synthesis. fiveable.me

Chiral recognition refers to the ability of a chiral molecule or environment to interact differently with the two enantiomers of another chiral compound. This principle is evident in the chromatographic separation of 2-bromobutane (B33332) enantiomers. Using a chiral stationary phase in gas chromatography, the (R) and (S) enantiomers exhibit different retention times due to the differential stability of the diastereomeric complexes they form with the chiral phase.

Surface Chemistry and Enantioselective Adsorption/Reaction on Chiral Surfaces

The interaction of (2R)-2-bromobutane with naturally chiral metal surfaces provides a clear demonstration of enantioselective chemistry in a heterogeneous context. Studies on chiral copper surfaces, such as Cu(643) and Cu(531), which exist as R and S enantiomorphs, have shown that the reaction pathways of adsorbed (2R)-2-bromobutane are sensitive to the chirality of the surface. cmu.eduntnu.no

Upon adsorption, (2R)-2-bromobutane can undergo several competing reactions:

Molecular Desorption: The intact molecule desorbs from the surface.

Debromination: The C-Br bond breaks, forming a chiral R-2-butyl group attached to the surface.

β-Hydride Elimination: The adsorbed 2-butyl group eliminates a hydrogen atom to form butene isomers (e.g., 1-butene (B85601), 2-butene).

Hydrogenation: The adsorbed 2-butyl group reacts with surface hydrogen to form butane (B89635). cmu.edu

Research using Temperature Programmed Desorption (TPD) has quantified the product yields, revealing that at monolayer coverage, the reactions are enantioselective. ntnu.no The yields of molecularly desorbed R-2-bromobutane and the formation of the R-2-butyl group (from debromination) are different on the R and S faces of the chiral copper surfaces. cmu.eduntnu.no This indicates that the initial interaction and the activation barrier for the C-Br bond scission are influenced by the specific chirality of the substrate. For instance, an enantiomeric excess of up to 8% ± 4% for bromine elimination from R-2-bromobutane was reported on a Cu(531) surface. d-nb.infonih.gov

The selectivity between the two primary pathways for the adsorbed molecule—desorption versus debromination—shows significant variation between the Cu(643) and Cu(531) surfaces, highlighting that enantioselectivity is also dependent on the specific surface structure. cmu.edu The subsequent reactions of the surface-bound chiral R-2-butyl group (β-hydride elimination vs. hydrogenation) also display sensitivity to the surface's chirality. cmu.edu

Enantioselective Reaction Pathways of (2R)-2-Bromobutane on Chiral Copper Surfaces
Reaction PathwayDescriptionEnantioselective Observation
Molecular DesorptionAdsorbed (2R)-2-bromobutane desorbs without reacting.The yield is sensitive to the chirality of the Cu(643) and Cu(531) surfaces. cmu.edu
DebrominationThe C-Br bond is cleaved, forming a surface-bound R-2-butyl group.The yield of the R-2-butyl intermediate is sensitive to the chirality of the surface. cmu.edu
β-Hydride EliminationThe R-2-butyl group decomposes to form butene.The yield of butene is sensitive to the chirality of the surface. cmu.edu
HydrogenationThe R-2-butyl group reacts with hydrogen to form butane.The yield of butane is sensitive to the chirality of the surface. cmu.edu

Regioselective Functionalization and Alkylation Strategies

Regioselectivity refers to the preference for a reaction to occur at one specific site in a molecule over other possible sites. For (2R)-2-bromobutane, functionalization and alkylation reactions are highly regioselective. The molecule is a secondary alkyl halide, meaning the bromine atom is attached to a secondary carbon (C2). masterorganicchemistry.com

In nucleophilic substitution reactions, the incoming nucleophile will attack the electrophilic carbon atom bonded to the bromine (C2), as this is the site of the leaving group. quora.com This specificity ensures that functionalization occurs exclusively at the second position of the butane chain. For example, in an SN2 reaction with cyanide (CN⁻), the product is exclusively 2-cyanobutane, with no formation of 1-cyanobutane. chegg.com

Similarly, in Friedel-Crafts alkylation reactions where 2-bromobutane might be used as an alkylating agent (after forming a carbocation), the attachment to an aromatic ring would occur via the C2 carbon. However, this is often complicated by carbocation rearrangements.

The steric hindrance at the secondary carbon in 2-bromobutane makes it less reactive in SN2 reactions compared to a primary alkyl halide like 1-bromobutane (B133212), but more reactive than a tertiary alkyl halide. quora.comquora.com Nevertheless, the reaction, when it occurs, is regioselective for the C2 position.

Interconversion of Enantiomers and Epimerization Under Specific Conditions

The interconversion of (2R)-2-bromobutane into its enantiomer, (2S)-2-bromobutane, is known as racemization. This process can occur under conditions that promote a unimolecular nucleophilic substitution (SN1) reaction mechanism. pearson.compearson.com

The key to this interconversion is the formation of an achiral intermediate. The SN1 mechanism proceeds in two steps:

Formation of a Carbocation: The leaving group (bromide) departs, taking the bonding electrons with it. This is the rate-determining step and results in the formation of a sec-butyl carbocation. doubtnut.comstudy.com

Nucleophilic Attack: The carbocation has a planar, sp²-hybridized structure. doubtnut.com This planar geometry means the incoming nucleophile can attack from either face (top or bottom) with nearly equal probability. pearson.comdoubtnut.com

If an optically pure sample of (2R)-2-bromobutane is subjected to SN1 conditions (e.g., by treatment with a solution of potassium bromide, KBr), the bromide ion can act as both the leaving group and the incoming nucleophile. pearson.compearson.com The departure of the initial bromide ion forms the planar sec-butyl carbocation. The subsequent attack by another bromide ion from the solution can occur from either side of this planar intermediate. Attack from one side regenerates the (2R)-2-bromobutane, while attack from the opposite side forms (2S)-2-bromobutane. pearson.com Over time, this reversible process leads to a 50:50 mixture of the R and S enantiomers, resulting in a racemic and optically inactive solution. pearson.comdoubtnut.com

Advanced Analytical and Computational Studies on 2r 2 Bromobutane

Spectroscopic Methodologies for Stereochemical and Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of (2R)-2-bromobutane, offering non-destructive and highly detailed information about its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of (2R)-2-bromobutane. Both ¹H and ¹³C NMR provide data that confirms the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the nine hydrogen atoms of 2-bromobutane (B33332) are located in four distinct chemical environments, leading to an integrated signal proton ratio of 3:1:2:3. docbrown.info The electronegative bromine atom causes a downfield shift for adjacent protons. The proton on the chiral carbon (C2) is the most deshielded. Spin-spin coupling between non-equivalent neighboring protons results in complex splitting patterns, which are predictable by the n+1 rule and provide definitive structural confirmation. docbrown.info

The methyl protons (CH₃) at C1 are coupled to the single proton at C2, resulting in a doublet.

The methine proton (CH) at C2 is coupled to the three protons at C1 and the two protons at C3, theoretically producing a multiplet that can be approximated as a sextet. docbrown.info

The methylene (B1212753) protons (CH₂) at C3 are coupled to the proton at C2 and the three protons at C4, resulting in a complex multiplet, often approximated as a quintet. docbrown.info

The terminal methyl protons (CH₃) at C4 are coupled to the two protons at C3, producing a triplet. docbrown.info

The ¹³C NMR spectrum of 2-bromobutane shows four distinct signals, corresponding to the four unique carbon atoms in the molecule. docbrown.info The carbon atom bonded to the bromine (C2) exhibits the most significant downfield chemical shift due to the halogen's electronegativity. docbrown.info The chemical shifts decrease as the carbon atoms are positioned further from the bromine atom. docbrown.info

Table 1: Typical NMR Spectral Data for 2-Bromobutane

¹H NMR Data¹³C NMR Data
AssignmentApprox. Chemical Shift (δ, ppm)Splitting PatternAssignmentApprox. Chemical Shift (δ, ppm)
CH₃ (C4)~1.03Triplet (t)C4~11.9
CH₃ (C1)~1.70Doublet (d)C1~26.1
CH₂ (C3)~1.83Quintet (quin)C3~34.3
CH (C2)~4.09Sextet (sex)C2~53.4
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from sources. docbrown.infodocbrown.info

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For (2R)-2-bromobutane, the IR spectrum is characterized by absorptions associated with C-H and C-Br bonds. docbrown.info It is important to note that enantiomers, such as (R)- and (S)-2-bromobutane, have identical IR spectra because they possess the same types of bonds and connectivity. study.com Any differentiation between them requires a chiroptical technique.

The key absorption bands in the IR spectrum of 2-bromobutane include:

C-H stretching: Strong absorptions in the 2845–2975 cm⁻¹ region, typical for sp³ hybridized carbon-hydrogen bonds. docbrown.info

C-H bending: Absorption bands in the 1270–1470 cm⁻¹ range corresponding to the deformation vibrations of C-H bonds. docbrown.info

C-Br stretching: A characteristic and strong absorption in the 650–550 cm⁻¹ range, which is indicative of the carbon-bromine bond. docbrown.info

Table 2: Characteristic IR Absorption Bands for 2-Bromobutane

Vibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)2845 - 2975Strong
C-H Bend/Deformation1270 - 1470Medium
C-Br Stretch550 - 650Strong
Data sourced from Doc Brown's Chemistry. docbrown.info

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. To separate enantiomers like (2R)-2-bromobutane and its (S)-counterpart, a specialized chiral stationary phase (CSP) is required. researchgate.netnih.gov Chiral GC columns enable the differential interaction of the two enantiomers with the CSP, leading to different retention times and thus their separation. jackwestin.com This allows for the quantitative assessment of the enantiomeric purity or enantiomeric excess (ee) of a sample.

The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. researchgate.net The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other.

A notable research example involves the complete separation of 2-bromobutane enantiomers using a novel CSP based on a supramolecular uracil (B121893) structure. This was achieved at a column temperature of 45°C with a separation time of 210 seconds, demonstrating the efficacy of modern CSPs in resolving simple chiral haloalkanes.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com While conventional electronic CD is used for molecules with chromophores that absorb in the UV-visible range, Vibrational Circular Dichroism (VCD) is particularly powerful for molecules like (2R)-2-bromobutane. VCD measures the differential absorption in the infrared region, corresponding to vibrational transitions. nih.gov

A key principle of CD and VCD is that two enantiomers produce spectra that are perfect mirror images of each other—equal in magnitude but opposite in sign. nih.gov This property makes it an definitive tool for chiral analysis.

The absolute configuration of (2R)-2-bromobutane can be determined by comparing its experimental VCD spectrum to a spectrum predicted by quantum-mechanical calculations. nih.gov Modern ab initio Density Functional Theory (DFT) calculations can reliably predict the VCD spectrum for a given absolute configuration (e.g., R). If the experimental spectrum of an enantiomer matches the predicted spectrum for the R configuration, its absolute configuration is confirmed as R. nih.gov This method provides a non-empirical way to assign absolute stereochemistry directly from the solution phase.

Computational Chemistry and Molecular Modeling

Computational chemistry provides essential tools for investigating the properties of (2R)-2-bromobutane at the molecular level, offering insights that complement experimental findings.

(2R)-2-bromobutane is a conformationally flexible molecule due to rotation around its C2-C3 single bond. Computational methods, particularly ab initio molecular orbital calculations, are used to determine the geometries, relative energies, and populations of its stable conformers. researchgate.net

Studies combining gas-phase electron diffraction (GED) with ab initio calculations (at the HF/6-311+G(d,p) level) have identified three distinguishable conformers for 2-bromobutane: two gauche forms (G+ and G−) and one anti form (A). researchgate.net These conformers are defined by the torsion angle between the bromine atom and the C4 methyl group around the C2-C3 bond.

Anti (A) conformer: The Br and CH₃ groups are at a dihedral angle of approximately 180°.

Gauche (G+ and G−) conformers: The Br and CH₃ groups are at dihedral angles of about +60° and -60° (300°), respectively. researchgate.net

Initial ab initio calculations suggested a conformational composition of approximately 58% G+, 28% A, and 14% G−. researchgate.net However, a refined model that better matched experimental data indicated a different distribution, with the gauche conformers being significantly more populated (G+ 73%, A 10%, G− 17%). researchgate.net This indicates that for 2-bromobutane, the gauche conformers are the most stable.

Table 3: Calculated Conformational Composition and Structural Parameters for 2-Bromobutane

ConformerCalculated Population (Refined Model)Key Bond Angle (G+ Conformer)
Gauche (G+)73%∠C1-C2-C3 = 112.5° ∠C2-C3-C4 = 114.6° ∠C1-C2-Br = 110.1°
Anti (A)10%
Gauche (G−)17%
Data from a combined Gas-Phase Electron Diffraction (GED) and ab initio study. researchgate.net

Understanding the relative stabilities and populations of these conformers is crucial for predicting the stereochemistry of reactions involving (2R)-2-bromobutane. The molecule will predominantly react from its most stable, lowest-energy conformation. Therefore, computational models that accurately predict conformational equilibria are vital for forecasting the stereochemical outcomes of reactions, such as eliminations or nucleophilic substitutions, by analyzing the transition states accessible from the most populated ground-state conformers.

Quantum Mechanical Calculations of Reaction Pathways and Transition States

Quantum mechanical calculations have become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. For the bimolecular nucleophilic substitution (SN2) reaction of (2R)-2-bromobutane, these computational methods provide a molecular-level understanding of the reaction pathway and the structure of the transition state, which is crucial for explaining the reaction's stereochemical outcome and kinetics.

The SN2 reaction of (2R)-2-bromobutane with a nucleophile, such as a hydroxide (B78521) ion (OH⁻), is a concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide ion, Br⁻). researchgate.netlibretexts.org This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center. researchgate.netmdpi.com Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, can model this process with a high degree of accuracy. sciforum.netresearchgate.net

Theoretical studies on similar SN2 reactions, for instance, the reaction of methyl halides with various nucleophiles, have been extensively performed to map out the potential energy surface (PES). sciforum.netresearchgate.net The PES for these reactions typically shows the reactants and products separated by a single energy barrier, which corresponds to the transition state. mdpi.comsciforum.net

Detailed Research Findings

The transition state of an SN2 reaction is a critical point on the reaction coordinate. mdpi.com For (2R)-2-bromobutane, the transition state would involve a pentacoordinate carbon atom, where the C-Br bond is partially broken, and the C-OH bond is partially formed. mdpi.com The three non-reacting groups (hydrogen, methyl, and ethyl) would lie in a plane perpendicular to the O--C--Br axis. researchgate.net

Below are illustrative data tables based on typical findings from DFT calculations on SN2 reactions of secondary bromoalkanes.

Table 1: Calculated Energy Profile for the SN2 Reaction of a Secondary Bromoalkane with Hydroxide

ParameterGas Phase (kcal/mol)Aqueous Solution (kcal/mol)
Activation Energy (Ea)15 - 2020 - 25
Reaction Enthalpy (ΔH)-25 to -30-20 to -25

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculations. The increase in activation energy in solution is due to the stabilization of the charged nucleophile by the polar solvent. sciforum.net

Table 2: Typical Transition State Geometries for the SN2 Reaction of a Secondary Bromoalkane

ParameterBond Length (Å) / Angle (°)
C-OH bond length~2.1
C-Br bond length~2.3
O-C-Br angle~180
H-C-CH₃ angle~120
H-C-C₂H₅ angle~120
CH₃-C-C₂H₅ angle~120

Note: These values represent a typical trigonal bipyramidal transition state geometry.

The study of reaction pathways using quantum mechanical calculations also confirms that the SN2 reaction proceeds via a single, concerted step, without the formation of any stable intermediates. researchgate.netmdpi.com The intrinsic reaction coordinate (IRC) can be calculated to map the lowest energy path from reactants to products, passing through the transition state, further confirming the concerted nature of the mechanism.

Applications of 2r 2 Bromobutane in Complex Organic Synthesis

Synthesis of Biologically Relevant Chiral Molecules and Advanced Materials

The synthesis of biologically active molecules often requires precise control of stereochemistry, as different enantiomers or diastereomers can have vastly different pharmacological effects. nih.gov Chiral building blocks are fundamental to the construction of these molecules. portico.orgchiroblock.com Similarly, the development of advanced materials, such as polymers with specific optical properties or functional materials for enantioselective recognition, can rely on the incorporation of chiral units.

Despite the general importance of chiral synthons in these areas, there is no specific information in the reviewed literature detailing the use of (2R)-2-Bromobutane as a key building block in the synthesis of named biologically relevant chiral molecules or advanced materials. Research in these fields tends to utilize more complex or functionalized chiral building blocks that allow for more elaborate synthetic transformations.

Role in the Preparative Routes to Non-Nucleoside Compounds

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV. nih.goviapac.org Unlike nucleoside analogues, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. iapac.org The synthesis of these often complex heterocyclic compounds involves multi-step sequences where the introduction of specific alkyl or aryl groups is required. mdpi.comdntb.gov.ua

An extensive review of synthetic routes towards various non-nucleoside compounds did not identify any preparative methods where (2R)-2-Bromobutane is utilized as a reactant or a significant intermediate. The synthetic strategies for these antiviral agents typically involve the assembly of heterocyclic cores with various substituents, and the specific chiral sec-butyl group that would arise from (2R)-2-Bromobutane does not appear to be a common feature in the known pharmacophores of this class of drugs. nih.gov

Conclusion and Future Directions in 2r 2 Bromobutane Chemistry

Synthesis of Current Understanding on (2R)-2-Bromobutane's Reactivity and Stereochemical Behavior

(2R)-2-Bromobutane, an enantiomer of the chiral alkyl halide 2-bromobutane (B33332), serves as a foundational molecule for understanding stereochemistry in substitution reactions. fiveable.mecureffi.org Its chemical identity is defined by the R configuration at the stereogenic carbon atom (C2), to which the bromine atom is attached. fiveable.mestudy.com The Cahn-Ingold-Prelog priority rules assign the sequence Br > CH₂CH₃ > CH₃ > H to the groups attached to this chiral center. doubtnut.com

The reactivity of (2R)-2-bromobutane is dominated by its nature as a secondary alkyl halide with a good leaving group (Br⁻). fiveable.me It is a classic substrate for bimolecular nucleophilic substitution (SN2) reactions. fiveable.mestudy.com A key feature of the SN2 reaction involving (2R)-2-bromobutane is the predictable stereochemical outcome: the reaction proceeds with a complete inversion of configuration at the chiral center. fiveable.mestudy.com This means that a nucleophile attacking the electrophilic carbon atom from the side opposite to the bromine atom will result in a product with the (S) configuration. fiveable.mestudy.com This stereospecificity makes (2R)-2-bromobutane an invaluable tool for introducing new functional groups while precisely controlling the three-dimensional arrangement of the resulting molecule. fiveable.me

While SN2 reactions are predominant, (2R)-2-bromobutane can also undergo other transformations typical of alkyl halides, such as elimination reactions (E2), particularly in the presence of strong, sterically hindered bases. Understanding the competition between substitution and elimination pathways is crucial for its synthetic application.

Identification of Emerging Research Frontiers and Unexplored Synthetic Transformations

While the behavior of (2R)-2-bromobutane in classic nucleophilic substitution is well-documented, modern synthetic chemistry opens new avenues for its application. Emerging research frontiers are focused on expanding the repertoire of stereoselective reactions beyond traditional SN2 pathways. ijrpr.com

Catalytic Stereospecific Reactions: There is significant potential in utilizing (2R)-2-bromobutane as a substrate in novel catalytic systems. Advances in transition metal catalysis and organocatalysis could enable transformations that are currently challenging. mdpi.commdpi.com For instance, developing catalytic cycles that involve the stereospecific oxidative addition of the C-Br bond to a metal center could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions that retain or controllably modify the stereochemistry.

Unexplored Transformations:

Radical Chemistry: The stereochemical outcome of radical reactions involving chiral alkyl halides is an area ripe for exploration. Investigating methods to control the stereochemistry at the C2 center during radical-mediated transformations could unlock new synthetic pathways.

Zeolite-Catalyzed Reactions: Recent studies have shown that zeolites can catalyze halogen exchange reactions in alkyl halides. rsc.org Exploring the stereospecificity of such reactions with enantiopure substrates like (2R)-2-bromobutane could lead to new solid-state methods for stereochemical manipulation.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters (temperature, pressure, reaction time), potentially favoring specific reaction pathways (e.g., substitution over elimination) and improving the selectivity of reactions involving (2R)-2-bromobutane.

The development of stereoselective methodologies for reactions involving sulfonium (B1226848) ylides, such as cyclopropanation and epoxidation, also presents an opportunity to explore the reactivity of chiral electrophiles like (2R)-2-bromobutane in new contexts. mdpi.commdpi.comnih.gov

Outlook on the Potential for Novel Chiral Ligand and Pharmaceutical Intermediate Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, is a major driving force in modern organic synthesis. mdpi.comnih.govenamine.net Single-enantiomer drugs often exhibit improved efficacy and reduced side effects compared to their racemic mixtures. cureffi.orgenamine.net Chiral building blocks, like (2R)-2-bromobutane, are fundamental to the efficient synthesis of these complex, stereochemically defined molecules. nbinno.comnih.gov

(2R)-2-Bromobutane as a Chiral Motif: The (R)-sec-butyl group is a structural motif present in various complex molecules. (2R)-2-Bromobutane provides a direct and reliable way to install this chiral fragment into a larger molecular architecture. Its well-defined stereochemistry is crucial because biological systems, such as drug receptors, are themselves chiral and interact differently with different enantiomers. enamine.net

Synthesis of Chiral Ligands: Chiral ligands are essential for asymmetric catalysis, a powerful tool for producing single-enantiomer products. mdpi.comnih.gov The (R)-sec-butyl group can be incorporated into ligand scaffolds to create a specific chiral environment around a metal center. This can influence the stereochemical outcome of a catalyzed reaction. (2R)-2-Bromobutane represents a readily available starting material for the synthesis of new classes of chiral phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands.

Pharmaceutical Intermediates: The ability to perform stereospecific substitutions on (2R)-2-bromobutane makes it a valuable intermediate for the synthesis of more complex chiral molecules, including amino alcohols, which are privileged structures in medicinal chemistry. mdpi.comnih.gov By carefully choosing the nucleophile, a wide array of chiral intermediates can be accessed, accelerating the discovery and development of new drugs. mdpi.comnih.gov As synthetic methodologies continue to advance, the role of fundamental chiral building blocks like (2R)-2-bromobutane is set to expand, enabling the construction of increasingly complex and medicinally relevant molecules.

Q & A

Basic Research Questions

Synthesis and Stereochemical Control Q: What are the most reliable methods for the enantioselective synthesis of (2R)-2-bromobutane, and how can stereochemical purity be ensured? A: (2R)-2-Bromobutane can be synthesized via asymmetric catalysis or resolution techniques. A common approach involves kinetic resolution using chiral catalysts, such as ruthenium complexes with (R,R)-XylSKEWPHOS ligands, which are known to induce enantioselectivity in halogenation reactions . For small-scale synthesis, enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems can separate enantiomers. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralcel OD-H) is recommended to confirm enantiomeric excess (ee) .

Characterization of Chirality Q: How can researchers verify the enantiomeric purity of (2R)-2-bromobutane, and what analytical tools are most effective? A: Key methods include:

  • Chiral HPLC/GC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to resolve enantiomers. Retention times are compared against racemic mixtures .
  • Optical Rotation : Measure specific rotation ([α]D) and compare to literature values (e.g., pure (R)-enantiomer: +X° vs. (S): -X°).
  • NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct chemical shifts for enantiomers in ¹H/¹³C NMR .

Reaction Mechanism Analysis Q: How does the stereochemistry of (2R)-2-bromobutane influence its reactivity in nucleophilic substitution (SN2) versus elimination (E2) reactions? A: The (R)-configuration creates steric hindrance at the β-hydrogen, favoring SN2 over E2 in polar aprotic solvents (e.g., DMSO). For mechanistic studies:

  • Kinetic Isotope Effects (KIE) : Compare deuterated vs. non-deuterated substrates to distinguish SN2 (inverse KIE) from E2 (normal KIE).
  • Solvent Effects : High dielectric solvents stabilize transition states for SN2, while bulky bases (e.g., t-BuOK) promote E2 .

Advanced Research Questions

Thermodynamic Stability and Isomerization Q: Under what conditions does (2R)-2-bromobutane undergo racemization or isomerization, and how can this be quantified? A: Racemization occurs via a planar carbocation intermediate in protic solvents (e.g., ethanol/water). To study:

  • Variable-Temperature NMR : Monitor coalescence of enantiomer signals to calculate activation energy (ΔG‡).
  • DFT Calculations : Model transition states using Gaussian or ORCA software to predict isomerization barriers .

Applications in Asymmetric Catalysis Q: How is (2R)-2-bromobutane utilized as a chiral building block in synthesizing enantiomerically pure pharmaceuticals or ligands? A: It serves as a precursor for chiral phosphine ligands (e.g., XylSKEWPHOS) in asymmetric hydrogenation catalysts . Example methodology:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce stereogenic centers.
  • Grignard Reagent Synthesis : Generate chiral organomagnesium intermediates for enantioselective C–C bond formation .

Computational Modeling of Reaction Pathways Q: What computational strategies are employed to predict the stereochemical outcomes of reactions involving (2R)-2-bromobutane? A:

  • Molecular Dynamics (MD) : Simulate SN2 transition states to assess steric and electronic effects.
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.